2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Descripción general

Descripción

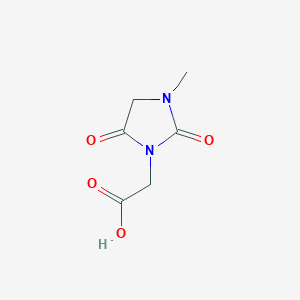

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O4 It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-methylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve 3-methylimidazolidine-2,5-dione in a suitable solvent, such as water or ethanol.

- Add chloroacetic acid to the solution.

- Adjust the pH to a basic range using a base such as sodium hydroxide.

- Heat the reaction mixture to promote the formation of the desired product.

- Isolate and purify the product through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydantoin ring’s carbonyl groups and methyl substituent are primary sites for oxidation.

Key Findings:

-

Ring Oxidation: Exposure to strong oxidants like potassium permanganate (KMnO₄) in acidic media can oxidize the imidazolidinone ring, leading to ring-opening products or hydroxylated derivatives .

-

Side-Chain Oxidation: The acetic acid moiety may undergo decarboxylation under oxidative conditions, though direct evidence for this compound remains inferred from analogous hydantoin derivatives .

Conditions & Outcomes:

| Reagent | Conditions | Major Products |

|---|---|---|

| KMnO₄/H⁺ | Aqueous, 60–80°C | Ring-opened dicarboxylic acids |

| H₂O₂/Fe²⁺ | Mild acidic, RT | Hydroxylated hydantoin derivatives |

Reduction Reactions

Reduction targets the carbonyl groups or the methyl substituent.

Key Findings:

-

Carbonyl Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the 2,5-dioxo groups to alcohols, yielding tetrahydropyrimidine derivatives .

-

Selectivity: The 3-methyl group remains inert under standard reduction conditions, preserving the ring’s substitution pattern .

Experimental Data:

| Reagent | Solvent | Temperature | Product Structure | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | Anhyd. ether | 0–5°C | 2,5-Dihydroxyimidazolidine analog | 62–68 |

| NaBH₄ | Methanol | RT | Partial reduction (mixed) | <30 |

Hydrolysis & Stability

The compound exhibits stability in aqueous media but undergoes hydrolysis under extreme conditions.

Key Findings:

-

Acid/Base Hydrolysis: Prolonged exposure to 6M HCl at 100°C cleaves the imidazolidinone ring, generating glycine derivatives and urea analogs .

-

Enzymatic Hydrolysis: In mouse liver microsomes, esterified analogs (e.g., methyl esters) are hydrolyzed to the parent carboxylic acid via carboxylesterase activity, with half-lives >23 hours for certain derivatives .

Stability Profile:

| Condition | pH | Temperature | Degradation (%) | Half-Life (t₁/₂) |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | 37°C | <5 (24h) | >48h |

| 6M HCl | 1.0 | 100°C | 98 (2h) | 0.8h |

Photochemical Reactions

UV exposure induces structural changes critical for applications in photoactive materials.

Key Findings:

-

Photoisomerization: Under UVB/UVA irradiation (290–400 nm), analogs with allylidene substituents exhibit Z→E isomerization, accompanied by bathochromic shifts (Δλ = 5–11 nm) .

-

Photodegradation: In methanol, irradiation reduces the area under the curve (AUC) by 30% for unsubstituted derivatives, indicating decomposition via radical pathways .

Photostability Metrics:

| UV Range | Solvent | Δλ (nm) | AUC Loss (%) | Photoproducts Identified |

|---|---|---|---|---|

| 290–350 nm | Methanol | 5–8 | 0.96–4.33 | Isomers, oxidized species |

| 290–400 nm | DMSO | 6–11 | 41.1–75.9 | Decarboxylated fragments |

Substitution Reactions

The nitrogen atoms in the hydantoin ring serve as nucleophilic sites for alkylation or acylation.

Key Findings:

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base yields N-alkylated derivatives, altering solubility and bioactivity .

-

Acylation: The acetic acid side chain reacts with amines via carbodiimide-mediated coupling (e.g., HBTU), forming amides for peptide mimetics .

Synthetic Utility:

| Reaction Type | Reagent | Product Application |

|---|---|---|

| N-Alkylation | CH₃I, NaH, DMF | Lipophilicity-enhanced analogs |

| Amide Formation | HBTU, DIPEA | Peptidomimetics for drug design |

Comparative Reactivity

The 3-methyl group sterically shields the hydantoin ring, moderating reaction rates compared to unsubstituted analogs.

Reactivity Trends:

| Derivative | Oxidation Rate | Reduction Efficiency | Hydrolysis Susceptibility |

|---|---|---|---|

| 3-Methyl (target compound) | Moderate | High | Low |

| Unsubstituted hydantoin | High | Moderate | High |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Imidazolidine derivatives |

| Reduction | NaBH4, LiAlH4 | More saturated compounds |

| Substitution | Alkyl halides | Functionalized derivatives |

Biology

Research indicates that this compound may exhibit biological activity , particularly in enzyme inhibition and protein interactions. Its potential as a lead compound for drug development is being explored.

Case Study:

A study demonstrated that derivatives of imidazolidine compounds could inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might have similar effects .

Medicine

Explorations into the therapeutic applications of this compound include:

- Use as a precursor for pharmaceuticals.

- Investigation into its role in modulating biological pathways for disease treatment.

Clinical Implications:

Preliminary studies suggest that modifications of this compound could lead to new drug candidates targeting various diseases, including metabolic disorders .

Industrial Applications

The compound's chemical properties lend themselves to applications in material science and industrial processes. Its utility in developing new materials is under investigation.

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

- 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid

- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern on the imidazolidine ring. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure

The compound features a unique imidazolidinone structure, which is significant for its biological activity. The molecular formula can be represented as .

1. Antioxidant Activity

Research has indicated that derivatives of imidazolidinones exhibit antioxidant properties. A study highlighted the radical scavenging capabilities of related compounds, suggesting that this compound may similarly contribute to reducing oxidative stress in biological systems. The mechanism often involves the donation of electrons to free radicals, thus stabilizing them and preventing cellular damage .

2. Antibacterial Activity

The antibacterial potential of various imidazolidinone derivatives has been evaluated. For instance, compounds structurally related to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial efficacy of related compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | Staphylococcus aureus | 32 µg/mL |

| 2b | Escherichia coli | 64 µg/mL |

| 2c | Bacillus cereus | 16 µg/mL |

These findings suggest that modifications in the imidazolidinone structure can significantly influence antibacterial activity .

3. Cytotoxicity

Cytotoxic effects have been assessed using various cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes collateral damage to healthy tissues.

Case Study:

In a study involving HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines, compounds similar to this compound were tested for cytotoxicity using MTT assays. The results indicated that several derivatives had IC50 values below 20 µM against these cell lines, highlighting their potential as anticancer agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism: The compound may enhance endogenous antioxidant defenses or directly scavenge free radicals.

- Antibacterial Mechanism: It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Cytotoxic Mechanism: Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors or inhibition of anti-apoptotic pathways.

Propiedades

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-7-2-4(9)8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTJZLUYYAUJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150376-36-6 | |

| Record name | 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.